molecular formula C7H5ClN2S B1590310 4-Chlorobenzo[d]thiazol-5-amine CAS No. 70202-01-6

4-Chlorobenzo[d]thiazol-5-amine

Cat. No. B1590310
CAS RN: 70202-01-6
M. Wt: 184.65 g/mol
InChI Key: LWYUPWQOLUAKND-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d]thiazol-5-amine is a derivative of benzothiazole . Benzothiazole derivatives are known for their distinctive structures and broad spectrum of biological effects . They have been studied for their potential as anticancer and anti-inflammatory agents .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and involve multiple steps . The reactions are characterized by spectrogram verification .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined using various methods, including NMR, LC-MS, and HPLC .

Safety And Hazards

The safety data sheet for 2-Amino-4-chlorobenzothiazole indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Future Directions

Benzothiazole derivatives show promise in the development of new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

properties

IUPAC Name

4-chloro-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYUPWQOLUAKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499826
Record name 4-Chloro-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzo[d]thiazol-5-amine

CAS RN

70202-01-6
Record name 4-Chloro-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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